molecular formula C10H21N3O B15073024 (1E)-2,2-dimethyl-3-(4-methylpiperazin-1-yl)propanal oxime

(1E)-2,2-dimethyl-3-(4-methylpiperazin-1-yl)propanal oxime

Cat. No.: B15073024
M. Wt: 199.29 g/mol
InChI Key: YRXNIQZGKXJUFH-FLIBITNWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of (1E)-2,2-dimethyl-3-(4-methylpiperazin-1-yl)propanal oxime involves the reaction of 2,2-dimethyl-3-(4-methylpiperazin-1-yl)propanal with hydroxylamine . The reaction is typically carried out under mild conditions, with the aldehyde group of the propanal reacting with hydroxylamine to form the oxime.

Chemical Reactions Analysis

(1E)-2,2-dimethyl-3-(4-methylpiperazin-1-yl)propanal oxime can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like iodine(III) compounds, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(1E)-2,2-dimethyl-3-(4-methylpiperazin-1-yl)propanal oxime has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1E)-2,2-dimethyl-3-(4-methylpiperazin-1-yl)propanal oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the piperazine moiety can interact with biological receptors, potentially modulating their activity .

Comparison with Similar Compounds

Similar compounds to (1E)-2,2-dimethyl-3-(4-methylpiperazin-1-yl)propanal oxime include other piperazine derivatives and oxime-containing compounds. For example:

    2,2-dimethyl-3-(4-methylpiperazin-1-yl)propanal: The precursor to the oxime.

    4-methylpiperazine: A simpler piperazine derivative.

    Propanal oxime: A simpler oxime compound.

What sets this compound apart is its unique combination of the piperazine and oxime functional groups, which confer specific chemical and biological properties .

Properties

Molecular Formula

C10H21N3O

Molecular Weight

199.29 g/mol

IUPAC Name

(NZ)-N-[2,2-dimethyl-3-(4-methylpiperazin-1-yl)propylidene]hydroxylamine

InChI

InChI=1S/C10H21N3O/c1-10(2,8-11-14)9-13-6-4-12(3)5-7-13/h8,14H,4-7,9H2,1-3H3/b11-8-

InChI Key

YRXNIQZGKXJUFH-FLIBITNWSA-N

Isomeric SMILES

CC(C)(CN1CCN(CC1)C)/C=N\O

Canonical SMILES

CC(C)(CN1CCN(CC1)C)C=NO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.